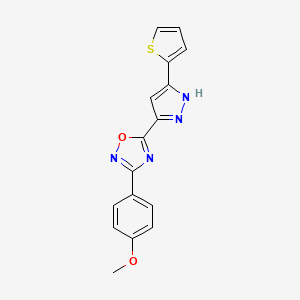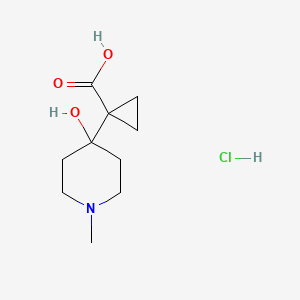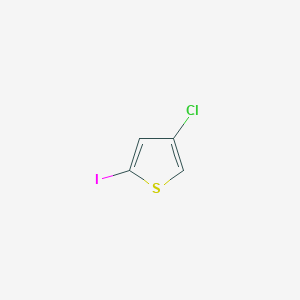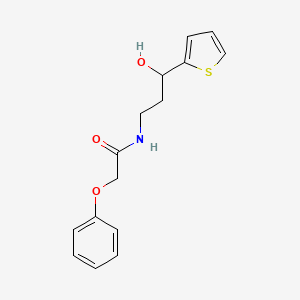![molecular formula C23H24N6O4 B2593291 N-(4-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189653-76-6](/img/structure/B2593291.png)
N-(4-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Positive Inotropic Evaluation
A study by Li et al. (2008) synthesized a series of compounds similar to the requested chemical, evaluating their positive inotropic activities by measuring left atrium stroke volume in isolated rabbit-heart preparations. Their research found several compounds with favorable activity compared to the standard drug Milrinone, suggesting potential applications in developing new inotropic agents (Li et al., 2008).
Structural Aspects and Properties of Salt and Inclusion Compounds
Karmakar et al. (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives. Their study revealed insights into the formation of gels and crystalline solids upon treatment with various acids, highlighting the compounds' potential in material science for creating structured materials with specific properties (Karmakar et al., 2007).
Antimicrobial Activities
Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to the one . These compounds were tested for antimicrobial activities, demonstrating that some possessed good or moderate activities against test microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates
Fathalla (2015) conducted a study on the synthesis of amino acid derivatives linked to triazoloquinoxaline moiety, showcasing methods for attaching amino acids to this core structure. This research has implications for the design and synthesis of novel compounds with potential biological activities (Fathalla, 2015).
Design of Selective Human A3 Adenosine Receptor Antagonists
Catarzi et al. (2005) designed 1,2,4-triazolo[1,5-a]quinoxaline derivatives as human A3 adenosine receptor antagonists, identifying compounds with significant potency and selectivity. This highlights the potential application in designing receptor-specific drugs, contributing to targeted therapies in various diseases (Catarzi et al., 2005).
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-32-17-8-6-16(7-9-17)14-24-20(30)15-28-23(31)29-19-5-3-2-4-18(19)25-21(22(29)26-28)27-10-12-33-13-11-27/h2-9H,10-15H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKICDRBFLGRLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)
![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2593211.png)
![5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593213.png)
![N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride](/img/structure/B2593217.png)
![N1-(2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2593220.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2593221.png)
![tert-butyl N-cyclopropyl-N-{2-methyl-4-[(prop-2-enamido)methyl]phenyl}carbamate](/img/structure/B2593222.png)




![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2593231.png)
